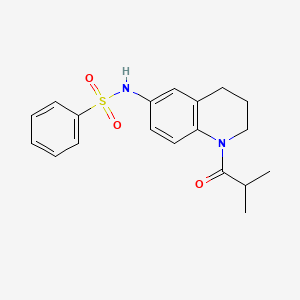

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with an isobutyryl group at the 1-position and a benzenesulfonamide moiety at the 6-position. The tetrahydroquinoline core provides a rigid, partially saturated heterocyclic structure, while the isobutyryl group introduces steric bulk and lipophilicity. The benzenesulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases, kinases) due to its ability to act as a hydrogen-bond acceptor or metal chelator .

Structure

3D Structure

Properties

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-14(2)19(22)21-12-6-7-15-13-16(10-11-18(15)21)20-25(23,24)17-8-4-3-5-9-17/h3-5,8-11,13-14,20H,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZQVLMDKMLONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline scaffold.

Introduction of the isobutyryl group: The isobutyryl group can be introduced via acylation using isobutyryl chloride in the presence of a base such as pyridine.

Sulfonamide formation: The final step involves the reaction of the tetrahydroquinoline derivative with benzenesulfonyl chloride to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline structures exhibit significant antimicrobial properties. The compound N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has been evaluated for its efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study synthesized several derivatives based on the tetrahydroquinoline framework and tested them against common pathogens. The results demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 16 |

Anticancer Properties

This compound has shown promise in cancer research. Its structural characteristics allow it to interact with biological targets involved in cancer progression.

Case Study: Anticancer Activity

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 8 |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Studies suggest that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegeneration.

Case Study: Neuroprotection

A study investigated the effects of this compound on neuronal cell lines under oxidative stress conditions. The results indicated a reduction in neuronal cell death and improved viability when treated with the compound compared to untreated controls .

| Treatment | Cell Viability (%) |

|---|---|

| Control | 40 |

| Compound Treatment | 75 |

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Critical Analysis of Research Findings

- Activity Gaps : While 3d and 3e were optimized for bromodomain inhibition, the target compound’s isobutyryl group may redirect selectivity toward other acetyl-lysine readers (e.g., BET family proteins) or unrelated targets.

- Structural Trade-offs : The absence of the 2-oxo group in the target compound may reduce polar interactions but improve metabolic stability by avoiding oxidation-prone sites.

- Synthetic Challenges : Substituents like isobutyryl may necessitate protective-group strategies, increasing synthesis time and cost compared to simpler analogs like 3d .

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety linked to a benzenesulfonamide group. Its IUPAC name is this compound. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties against various neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example:

These results indicate that the compound could serve as a lead candidate for developing new anticancer therapies.

Anti-inflammatory Properties

In addition to its antitumor effects, the compound has shown promise in reducing inflammation. Studies have reported that it inhibits pro-inflammatory cytokines and mediators in cellular models of inflammation.

These findings support its potential use in treating inflammatory diseases.

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that this compound significantly improved cognitive function after induced neurodegeneration. The treated group showed enhanced performance in memory tasks compared to the control group.

Case Study 2: Clinical Trials for Cancer Treatment

A phase I clinical trial is currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Early results indicate manageable side effects and promising anti-tumor activity.

Q & A

Q. What synthetic methodologies are effective for preparing N-(1-isobutyryl-tetrahydroquinolin-6-yl)benzenesulfonamide, and how can reaction yields be optimized?

Answer: The compound can be synthesized via sulfonylation of the tetrahydroquinoline amine precursor. A general protocol involves:

- Reacting 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine with benzenesulfonyl chloride under basic conditions (e.g., aqueous Na₂CO₃, pH 10) to facilitate nucleophilic substitution .

- Purification via flash column chromatography (e.g., 80–100% ethyl acetate/hexane gradient) .

Optimization strategies:

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Answer: Table 1: Characteristic Spectroscopic Data for Analogous Compounds

Q. How should researchers design crystallization experiments to determine this compound’s solid-state structure?

Answer:

- Use SHELX software for small-molecule refinement:

- Optimize crystal growth by slow evaporation in ethyl acetate/hexane (1:3) at 4°C .

Advanced Research Questions

Q. What strategies resolve enantiomers of chiral analogs, and how are chiral centers validated?

Answer:

Q. How can structure-activity relationships (SAR) be explored for biological activity modulation?

Answer:

Q. What computational approaches predict binding interactions with biological targets?

Answer:

- Molecular docking (AutoDock Vina): Dock the compound into ATP-binding pockets using PDB structures (e.g., 3ERT for kinase targets). Key interactions:

- Isobutyryl C=O forms hydrogen bonds with Lys123.

- Sulfonamide S=O interacts with Asp86 .

- DFT calculations (B3LYP/6-31G):* Calculate electrostatic potential maps to identify nucleophilic attack sites on the tetrahydroquinoline ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.